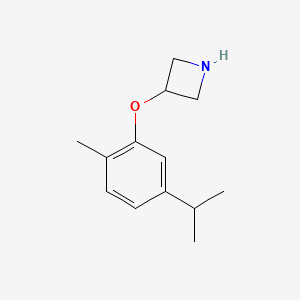

3-(5-Isopropyl-2-methylphenoxy)azetidine

Description

Nuclear Magnetic Resonance (NMR) Spectroscopy

While explicit NMR data for this compound remains unreported in the literature, its spectral features can be inferred from analogous azetidine and aryl ether compounds:

- ¹H NMR :

- ¹³C NMR :

Infrared (IR) Spectroscopy

Key absorptions include:

Mass Spectrometry (MS)

The molecular ion peak appears at m/z 205.3 ([M]⁺), with fragmentation patterns dominated by:

Table 2 : Hypothetical MS fragmentation pattern

| m/z | Fragment Ion |

|---|---|

| 205.3 | [M]⁺ |

| 162.2 | [M – C₃H₇]⁺ |

| 135.1 | [C₈H₉O]⁺ (phenoxy moiety) |

| 70.1 | [C₃H₆N]⁺ (azetidine core) |

Crystallographic Analysis and Conformational Studies

No crystallographic data for this compound has been published to date. However, studies on related azetidine derivatives provide insights into its potential solid-state behavior:

- Conformational preferences : The azetidine ring likely adopts a puckered conformation, minimizing angle strain. Density functional theory (DFT) calculations predict a twist-boat configuration with a dihedral angle of 25° between the nitrogen and the opposite carbon.

- Intermolecular interactions : The secondary amine (-NH-) in the azetidine ring may participate in hydrogen bonding with adjacent molecules, forming chains or layers in the crystal lattice.

- Phenoxy group orientation : The bulky isopropyl and methyl substituents restrict rotation about the C-O bond, favoring a coplanar arrangement between the phenyl ring and the azetidine moiety to maximize π-conjugation.

Table 3 : Predicted geometric parameters (DFT calculations)

| Parameter | Value |

|---|---|

| Azetidine puckering amplitude | 0.5 Å |

| C-O-C bond angle | 118° |

| Torsional angle (O-C3-N) | 112° |

Structure

2D Structure

Properties

IUPAC Name |

3-(2-methyl-5-propan-2-ylphenoxy)azetidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO/c1-9(2)11-5-4-10(3)13(6-11)15-12-7-14-8-12/h4-6,9,12,14H,7-8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVORQRPVAUEXQW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(C)C)OC2CNC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801248869 | |

| Record name | 3-[2-Methyl-5-(1-methylethyl)phenoxy]azetidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801248869 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1219961-10-0 | |

| Record name | 3-[2-Methyl-5-(1-methylethyl)phenoxy]azetidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1219961-10-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-[2-Methyl-5-(1-methylethyl)phenoxy]azetidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801248869 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-Isopropyl-2-methylphenoxy)azetidine typically involves the reaction of 5-isopropyl-2-methylphenol with azetidine. One common method includes the use of a base such as sodium hydride to deprotonate the phenol, followed by nucleophilic substitution with azetidine . The reaction is usually carried out in an aprotic solvent like dimethylformamide at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques like chromatography may also be employed to enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

3-(5-Isopropyl-2-methylphenoxy)azetidine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the compound into its reduced forms.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Hydrogen gas with palladium on carbon as a catalyst.

Substitution: Alkyl halides or sulfonates in the presence of a base like sodium hydride or potassium tert-butoxide.

Major Products Formed

Oxidation: Ketones, carboxylic acids.

Reduction: Alcohols, alkanes.

Substitution: Various substituted azetidines and phenoxy derivatives.

Scientific Research Applications

Chemistry

3-(5-Isopropyl-2-methylphenoxy)azetidine serves as a valuable building block in organic synthesis, particularly in developing new materials and polymers. Its unique structure allows for further functionalization, making it versatile in creating complex molecules.

Biology

Research indicates that this compound exhibits notable biological activities:

- Antimicrobial Properties: It has shown effectiveness against various bacterial strains, suggesting potential as an antimicrobial agent.

- Enzyme Interaction: The compound interacts with key enzymes such as cytochrome P450, influencing drug metabolism and enhancing therapeutic efficacy.

Medicine

In medicinal chemistry, this compound is explored as a scaffold for designing new therapeutic agents. Its structure may facilitate the development of drugs targeting specific pathways or diseases.

Industrial Applications

The compound is utilized in producing specialty chemicals and serves as an intermediate in various industrial processes. Its chemical versatility makes it suitable for applications in pharmaceuticals and agrochemicals.

Case Studies

-

Antimicrobial Studies:

In laboratory settings, this compound was tested against several bacterial strains, demonstrating significant antimicrobial activity. This research supports its potential development into a therapeutic agent for treating infections. -

Drug Metabolism Research:

Studies investigating the interaction of this compound with cytochrome P450 enzymes revealed its ability to modulate drug metabolism pathways, indicating its usefulness in pharmacokinetic studies.

Mechanism of Action

The mechanism of action of 3-(5-Isopropyl-2-methylphenoxy)azetidine involves its interaction with specific molecular targets. The azetidine ring can interact with enzymes and receptors, potentially inhibiting or modulating their activity. The phenoxy group may enhance the compound’s binding affinity and specificity towards its targets. The exact pathways and molecular targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Structural Impact :

- Bulky substituents (isopropyl, methyl) may sterically hinder interactions with biological targets but improve metabolic stability .

Physicochemical Properties

- logP Trends: The target compound’s logP (~3.5) is higher than L-azetidine-2-carboxylic acid (-1.2) due to its hydrophobic phenoxy group, aligning with ’s observation that logP >2 correlates with potency in azetidine derivatives .

Stability and Reactivity

- Ring Strain : The azetidine ring’s inherent strain () increases reactivity, but bulky substituents in the target compound may stabilize it against ring-opening reactions .

- Electron Effects: The electron-donating phenoxy group could influence azetidine’s basicity and interaction with electrophilic targets.

Q & A

Q. How can researchers design a synthetic route for 3-(5-Isopropyl-2-methylphenoxy)azetidine while accounting for steric and electronic effects of substituents?

Methodological Answer:

- Step 1: Start with structural analogs like 5'-Isopropyl-2'-methylacetophenone () to infer reactivity patterns.

- Step 2: Optimize coupling reactions (e.g., Mitsunobu or SNAr) using polar aprotic solvents (e.g., hexafluoroisopropanol, HFIP) to mitigate steric hindrance from the isopropyl and methyl groups .

- Step 3: Employ orthogonal protecting groups for the azetidine ring to prevent side reactions. Monitor purity via HPLC or TLC with UV/phosphomolybdic acid visualization .

Q. What spectroscopic and chromatographic techniques are critical for characterizing this compound?

Methodological Answer:

- NMR: Use - and -NMR to confirm azetidine ring geometry and aryl ether linkage. Compare chemical shifts with analogs (e.g., azetidine-3-carboxylic acid derivatives) .

- HRMS: Validate molecular formula and isotopic patterns (e.g., fluorine or chlorine substituents if present) .

- XRD: For crystalline derivatives, single-crystal X-ray diffraction resolves stereochemical ambiguities .

Q. How can researchers assess the compound’s stability under varying pH and temperature conditions?

Methodological Answer:

Q. What safety protocols are essential for handling azetidine derivatives in laboratory settings?

Methodological Answer:

Q. How to conduct preliminary bioactivity screening for neurological or anti-inflammatory applications?

Methodological Answer:

- In Vitro Assays: Test inhibition of COX-2 or TNF-α in macrophage cell lines (e.g., RAW 264.7). Use IC values to benchmark against known inhibitors .

- Target Profiling: Employ molecular docking with azetidine-containing probes to predict binding affinities for GPCRs or kinases .

Advanced Research Questions

Q. How can computational tools like COMSOL Multiphysics optimize reaction conditions for large-scale synthesis?

Methodological Answer:

- Process Simulation: Model heat/mass transfer in batch reactors to identify exothermic hotspots. Adjust stirring rates and cooling profiles to minimize side products .

- AI-Driven Optimization: Train neural networks on historical reaction data (e.g., solvent polarity, temperature) to predict yields and purity .

Q. What mechanistic insights can be gained from studying solvent and oxidant effects on azetidine ring functionalization?

Methodological Answer:

- Solvent Screening: Compare reaction rates in HFIP (hydrogen-bond-donor solvent) vs. acetonitrile (polar aprotic). Use Eyring plots to determine activation parameters .

- Oxidant Selection: Replace DDQ with TBHP to probe radical vs. ionic pathways. Monitor intermediates via in-situ FTIR .

Q. How to resolve contradictions in kinetic data for azetidine derivative reactions?

Methodological Answer:

- Factorial Design: Apply a 2 factorial approach to isolate variables (e.g., temperature, catalyst loading). Use ANOVA to identify significant interactions .

- Error Analysis: Quantify instrument precision (e.g., ±0.1°C for temperature probes) and batch-to-batch reagent variability .

Q. What strategies enable structure-activity relationship (SAR) studies for azetidine-based drug candidates?

Methodological Answer:

Q. How to design a multi-parameter optimization protocol for purification and formulation?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.